2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzothiophene . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used in the discovery and development of new drug candidates due to their biological and pharmacological properties .
Synthesis Analysis
The synthesis of benzothiophene derivatives involves regioselective coupling reactions and electrophilic cyclization reactions . A method for the synthesis of benzothiophene starting from thiophenes and 2,5-dimethoxy-THF using a Lewis Acid catalyst has been reported . Another method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For instance, they can be synthesized via intramolecular cyclization reaction of o-alkinylthioanisoles . They can also undergo protodeboronation, a reaction that involves the removal of a boron group from an organic molecule .Scientific Research Applications
Molecular Structure and Supramolecular Aggregation
Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has been conducted to understand their molecular conformations and modes of supramolecular aggregation. These studies have focused on synthesizing and characterizing derivatives with different substituents, which have shown to adopt specific molecular conformations and engage in varied supramolecular interactions, such as π-π stacking and hydrogen bonding, leading to different aggregation modes in their crystalline forms (Sagar et al., 2018).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds using thiophene derivatives as starting materials has been explored, demonstrating their utility in creating biologically active molecules. This includes the development of isoindoloquinazoline, pyrimidine, and thiazine derivatives, showcasing the versatility of thiophene compounds in synthesizing complex heterocyclic structures with potential biological activities (Abdel-latif et al., 2011).
Novel Synthesis Approaches
Another study elaborates on the synthesis of thiophene derivatives through intramolecular cyclization, presenting a method to create compounds with enamino keto form, which can undergo cyclization under specific conditions. This research outlines an efficient approach to generating structurally complex thiophene derivatives, which could be useful in various chemical syntheses and applications (Shipilovskikh et al., 2009).
Biological Activity Studies
Thiophene derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities, underscoring the potential of thiophene-based compounds in developing new therapeutic agents. The research includes synthesis procedures and biological evaluation, indicating the compounds' efficacy against various bacterial and fungal strains, as well as their antioxidant properties (Raghavendra et al., 2016).
Antimicrobial Dye Synthesis
Furthermore, the synthesis of novel antimicrobial dyes and their precursors based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems has been reported. These dyes, designed for textile finishing, exhibit significant antimicrobial activities, highlighting the compound's application in materials science and industry (Shams et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the STING protein . STING is a crucial immune-related protein located in the endoplasmic reticulum .
Mode of Action
Upon activation by its agonists, including this compound, STING triggers the IRF and NF-κB pathways . The compound forms two typical hydrogen bonds, π-π stacking interactions, and π-cation interactions with the CDN binding domain of the STING protein .
Pharmacokinetics
The compound’s interaction with the sting protein suggests it has sufficient bioavailability to reach its target within the cell .
Action Environment
The environment in which this compound operates is primarily the internal cellular environment, specifically the endoplasmic reticulum where the STING protein is located . The compound’s action, efficacy, and stability could be influenced by various factors within this environment, including pH, temperature, and the presence of other biomolecules.
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-12-11-21-19(24)17-14-8-4-6-10-16(14)27-20(17)22-18(23)13-7-3-5-9-15(13)26-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOGQFWMKKKAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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